(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGSHDHYQHMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the condensation of 4-methyl-1H-benzimidazole with formaldehyde and subsequent reduction. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methyl group in this compound enhances lipophilicity compared to the unsubstituted analog, improving membrane permeability . However, bulkier substituents (e.g., 3-methylbutan-1-amine) increase thermodynamic stability (ΔG = -7.64 kcal/mol) but reduce synthetic yields (78% vs. 83%) .
- Bioactivity: Fluorophenyl and bromobenzyl derivatives exhibit higher target affinity (e.g., Ki = 25 nM for A3 adenosine receptor antagonism) due to halogen-mediated hydrophobic interactions .
Thermodynamic and Antimicrobial Comparisons
Key Findings :
- The 4-methyl derivative shows doubled potency against B. subtilis compared to its non-methylated counterpart (MIC = 12.5 µg/mL vs. 25 µg/mL), underscoring the role of methyl groups in enhancing Gram-positive activity .
- Thiazolidinone hybrids (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene derivatives) exhibit superior broad-spectrum activity due to synergistic effects between the benzimidazole and thiazolidinone moieties .
Biological Activity
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological effects, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a methyl group at the 4-position and a methanamine side chain. This structure is crucial as it influences the compound's reactivity and biological interactions. The dihydrochloride form enhances solubility in polar solvents, making it suitable for various applications in biological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16–32 µg/mL |
| Escherichia coli | 8.33–23.15 µg/mL |
| Pseudomonas aeruginosa | 13.40–137.43 µg/mL |
The compound demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial effects, the compound shows antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM. This positions it as a candidate for further development in antifungal therapies .
Other Pharmacological Effects
The biological activity profile of this compound also includes:
- Antioxidant Activity : It has been shown to inhibit oxidation processes in cellular models, indicating potential neuroprotective effects.
- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, warranting further investigation into its mechanism of action .
- Anti-inflammatory Effects : Its derivatives are known for anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction starts with the condensation of 4-methyl-1H-benzimidazole with formaldehyde.
- Reduction Step : The resulting intermediate is then reduced, often using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product.
These methods emphasize efficiency and optimization, allowing for high yields suitable for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Evaluation : A study evaluated 248 monomeric alkaloids, revealing that this compound exhibited notable antibacterial activity against multiple strains with significant inhibition zones observed during testing .
- Cytotoxicity Assessment : In vitro tests demonstrated varying degrees of cytotoxicity against embryonic bovine lung cells, suggesting a need for careful dosage considerations in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine?
The compound is typically synthesized via multistep reactions. A common approach involves:
- Step 1 : Condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.
- Step 2 : Functionalization at the 2-position using reductive amination or nucleophilic substitution to introduce the methanamine group.
- Step 3 : Methylation at the 4-position via alkylation or using methylating agents like methyl iodide. Key solvents include ethanol or 2-propanol, with catalytic glacial acetic acid or ZnCl₂ for cyclization .
Table 1 : Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,4-Dihydroxybenzaldehyde, EtOH, reflux | 91.8% | |
| 2 | (1H-Benzo[d]imidazol-2-yl)methanamine, CH₃COOH | 85% |
Q. What spectroscopic techniques confirm the structure of this compound?
- FT-IR : Bands at ~1612 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) confirm the imine and amine groups .
- ¹H/¹³C NMR : Key signals include δ 4.33 ppm (CH₂ bridge) and δ 148.16 ppm (aromatic carbons adjacent to the imidazole ring) .
- Mass Spectrometry : Molecular ion peaks at m/z 267.29 (C₁₅H₁₃N₃O₂) validate the molecular formula .
Advanced Research Questions
Q. How can structural modifications enhance antimicrobial activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) at the benzene ring increases microbial membrane penetration, while bulkier groups reduce activity due to steric hindrance. For example, replacing pyridine with a methylene group improved antifungal potency by 30% in MIC assays .
- Metal Complexation : Coordination with transition metals (e.g., Zn(II), Co(II)) enhances activity via redox cycling. [Zn(HL)Cl(H₂O)₂] showed 95% inhibition against Candida albicans at 25 µg/mL .
Table 2 : Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|
| Parent | 50 | 40 |
| 4-NO₂ | 20 | 15 |
| Zn(II) complex | 12 | 10 |
Q. What methodological challenges arise in synthesizing Schiff base ligands with this compound?
- Solubility Issues : The ligand HL (4-(((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)benzene-1,3-diol) is insoluble in common organic solvents (e.g., chloroform) but dissolves in DMSO/DMF, complicating purification.
- Metal Selectivity : Mn(II) and V(III) complexes require strict pH control (pH 6–7) to avoid hydrolysis. Conductivity measurements (2.64–14.54 Ω⁻¹mol⁻¹cm⁻²) confirmed non-electrolyte behavior, necessitating inert atmospheres during synthesis .
Q. How do computational methods aid in predicting reactivity?
- DFT Calculations : The Colle-Salvetti correlation-energy formula (adapted for density-functional theory) predicts electron density distribution, identifying reactive sites. For example, the Laplacian of the electron density at the methyl group correlates with nucleophilic attack susceptibility .
- Docking Studies : Molecular docking using AutoDock Vina revealed hydrogen bonding between the methanamine group and Casein Kinase 1δ/ε active sites (binding energy: -8.2 kcal/mol), guiding inhibitor design .
Q. What strategies improve yield in large-scale synthesis?
- Catalytic Optimization : Using anhydrous ZnCl₂ (10 mol%) in 2-propanol increases cyclization efficiency by 20%.
- Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted o-phenylenediamine, achieving >98% purity (HPLC) .
Contradictions and Resolutions
- Antimicrobial vs. Antitumor Activity : While methyl substitution enhances antimicrobial effects, it reduces antitumor potency in metal complexes (e.g., Co(II) complexes show IC₅₀ = 45 µM for MCF-7 cells vs. 28 µM for non-methylated analogs). This suggests divergent SAR profiles for different applications .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
